(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid
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Overview
Description
(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid is a chiral organic compound with a unique structure that includes a cyclohexadiene ring substituted with a propan-2-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the use of cyclohexadiene as a starting material, which undergoes regioselective functionalization to introduce the propan-2-yl group and the carboxylic acid group. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions where the propan-2-yl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid include other cyclohexadiene derivatives and carboxylic acids with different substituents. Examples include:
- Cyclohexadiene-1-carboxylic acid
- (4R)-4-(Methyl)cyclohexa-1,5-diene-1-carboxylic acid
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
285142-15-6 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4R)-4-propan-2-ylcyclohexa-1,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,5-8H,4H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
GOIHTQZDAFNYKF-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)C1CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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